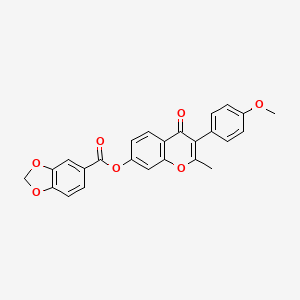
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C25H18O7 and its molecular weight is 430.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core with various substituents, positions it as a subject of interest in medicinal chemistry and pharmacological research. This article examines its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C22H21O6, with a molecular weight of approximately 365.41 g/mol. The compound features a chromenone framework with methoxy and benzodioxole substituents that contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics critical for cell division. Studies demonstrate its effectiveness against various cancer cell lines, including melanoma and breast cancer cells. For instance, in vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 1.67 to 28.5 μM .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its ability to modulate NF-kB signaling pathways, thereby reducing inflammation in various models .
Larvicidal Activity
Recent studies have explored the larvicidal effects of related compounds within the benzodioxole class against Aedes aegypti mosquitoes, which are vectors for dengue and Zika viruses. While specific data on our compound's larvicidal efficacy is limited, related benzodioxole derivatives have shown promising results in this area, suggesting potential for further exploration .
Study on Anticancer Activity
In a study published in Molecules, researchers evaluated the anticancer effects of various chromenone derivatives, including our compound. They found that it significantly inhibited cell proliferation in melanoma cells with an IC50 value of approximately 12 μM after 48 hours of treatment. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial activity of chromenone derivatives against clinical isolates of bacteria. The results indicated that our compound had comparable efficacy to standard antibiotics like ciprofloxacin, particularly against resistant strains of S. aureus .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-14-23(15-3-6-17(28-2)7-4-15)24(26)19-9-8-18(12-21(19)31-14)32-25(27)16-5-10-20-22(11-16)30-13-29-20/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIXRNVUYONTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














